3-O-Methyl-D-glucose-13C

説明

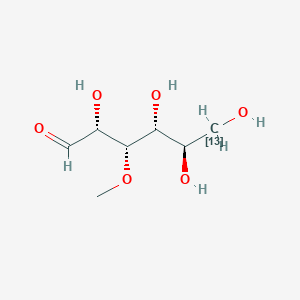

Structure

3D Structure

特性

分子式 |

C7H14O6 |

|---|---|

分子量 |

195.18 g/mol |

IUPAC名 |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxy(613C)hexanal |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6-,7-/m1/s1/i2+1 |

InChIキー |

RMTFNDVZYPHUEF-MPGBVKAQSA-N |

異性体SMILES |

CO[C@H]([C@H](C=O)O)[C@@H]([C@@H]([13CH2]O)O)O |

正規SMILES |

COC(C(C=O)O)C(C(CO)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Methyl-D-glucose-13C for Researchers and Drug Development Professionals

Introduction

3-O-Methyl-D-glucose-13C (3-OMG-13C) is a stable, isotopically labeled monosaccharide that serves as a valuable tool in metabolic research and drug development. It is a non-metabolizable analog of D-glucose, meaning it is transported into cells by the same glucose transporters but is not subsequently processed in the glycolytic pathway.[1][2] This key characteristic makes it an ideal tracer for studying glucose transport kinetics and for quantifying transporter activity in various cell types and tissues. The incorporation of a carbon-13 isotope allows for its detection and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offering a non-radioactive alternative to traditional tracer methods.[3]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, applications in research, and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound to investigate glucose metabolism and its role in health and disease.

Physicochemical Properties

This compound is a derivative of D-glucose in which the hydroxyl group at the C3 position is replaced by a methoxy (B1213986) group. The carbon-13 isotope can be incorporated at various positions within the glucose ring or in the methyl group, with uniformly labeled [U-13C6]glucose being a common precursor for synthesis.[4]

Table 1: Physical and Chemical Properties of 3-O-Methyl-D-glucose (13C6, 99%)

| Property | Value | Reference |

| Molecular Formula | C*C6H14O6 | [4] |

| Molecular Weight | 200.14 g/mol | [4] |

| Isotopic Purity | 99% | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents | |

| Storage Temperature | Room temperature, away from light and moisture | [4] |

Applications in Research and Drug Development

The primary application of this compound stems from its ability to act as a competitive inhibitor of glucose transport without being metabolized. This makes it an invaluable tool for:

-

Studying Glucose Transporter (GLUT) Activity: 3-OMG is transported by various GLUT isoforms, most notably GLUT1, which is ubiquitously expressed and crucial for glucose uptake in many tissues, including the brain and red blood cells.[5][6] By measuring the rate of 3-OMG-13C uptake, researchers can directly assess the activity of these transporters.

-

Drug Development: In the context of diseases like cancer, where altered glucose metabolism is a hallmark, and in neurological disorders associated with impaired glucose transport, 3-OMG-13C can be used to screen for and characterize drugs that modulate GLUT activity.

-

Metabolic Flux Analysis: As a stable isotope tracer, 3-OMG-13C can be used in metabolic flux studies to dissect complex metabolic pathways.[3]

-

In Vivo Imaging: While less common for the 13C-labeled form, radiolabeled 3-O-methyl-D-glucose has been used in positron emission tomography (PET) to study glucose transport in vivo.[1]

Experimental Protocols

Synthesis of 3-O-Methyl-D-glucose

The synthesis of 3-O-Methyl-D-glucose typically involves the selective methylation of a partially protected D-glucose derivative. A general synthetic strategy starts with the protection of the hydroxyl groups at positions 1, 2, 4, and 6 of D-glucose, leaving the hydroxyl group at the C3 position available for methylation. This is often followed by deprotection to yield the final product. A common method involves the use of acetone (B3395972) to form di-O-isopropylidene-D-glucose, which can then be methylated.

A plausible synthetic route starting from D-glucose is outlined below:

For the synthesis of the 13C-labeled version, a 13C-labeled methylating agent (e.g., 13CH3I) would be used in the methylation step.

In Vitro Glucose Uptake Assay using this compound and LC-MS

This protocol describes a method for measuring the uptake of this compound in cultured cells, followed by quantification using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cultured cells (e.g., cancer cell line, primary neurons)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Krebs-Ringer-HEPES (KRH) buffer (or other suitable uptake buffer)

-

This compound (stock solution in water or buffer)

-

Unlabeled 3-O-Methyl-D-glucose (for competition experiments)

-

Cytochalasin B (glucose transporter inhibitor)

-

Ice-cold PBS

-

Lysis buffer (e.g., methanol/water)

-

Internal standard for LC-MS (e.g., 13C-labeled sorbitol)

-

LC-MS system

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 12-well plates) and grow to the desired confluency.

-

Starvation: Prior to the assay, wash the cells with PBS and incubate in a glucose-free medium for a defined period (e.g., 1-2 hours) to upregulate glucose transporters.

-

Uptake Initiation: Remove the starvation medium and add KRH buffer containing a known concentration of this compound (e.g., 1-10 mM). For control wells, add buffer with an excess of unlabeled 3-O-Methyl-D-glucose (competition) or cytochalasin B (inhibition).

-

Incubation: Incubate the cells at 37°C for a specific time course (e.g., 5, 10, 15, 30 minutes). The optimal time should be determined empirically to ensure initial uptake rates are measured.

-

Uptake Termination: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.

-

Cell Lysis and Extraction: Add ice-cold lysis buffer containing the internal standard to each well. Scrape the cells and collect the lysate.

-

Sample Preparation: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube for LC-MS analysis.

-

LC-MS Analysis: Analyze the samples using a suitable LC-MS method to quantify the amount of intracellular this compound relative to the internal standard.

In Vivo Glucose Transport Study

This protocol provides a general framework for an in vivo study in a rodent model to assess glucose transport in a specific tissue.

Materials:

-

Animal model (e.g., mouse, rat)

-

Anesthetic

-

Sterile saline

-

This compound solution (sterile, for injection)

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenization buffer

-

Equipment for tissue homogenization

-

LC-MS system

Procedure:

-

Animal Preparation: Acclimatize animals and fast overnight to ensure a stable baseline blood glucose level.

-

Tracer Administration: Anesthetize the animal and administer a bolus of this compound via a suitable route (e.g., tail vein injection).[7] The dosage should be optimized based on the animal model and the target tissue.

-

Time Course: At predefined time points after injection (e.g., 15, 30, 60, 120 minutes), collect blood samples and euthanize the animal.

-

Tissue Collection: Rapidly excise the tissue of interest (e.g., brain, tumor, muscle) and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Tissue Homogenization and Extraction: Homogenize the frozen tissue in a suitable buffer and perform a metabolite extraction (e.g., using a methanol/chloroform/water extraction).

-

Sample Analysis: Quantify the concentration of this compound in the tissue extracts and plasma samples using LC-MS.

Table 2: Representative Experimental Parameters for Glucose Transport Studies

| Parameter | In Vitro Assay (Cultured Cells) | In Vivo Study (Rodent Model) |

| Tracer | This compound | This compound |

| Tracer Concentration/Dose | 1-10 mM | 50-200 mg/kg |

| Incubation/Circulation Time | 5-30 minutes | 15-120 minutes |

| Inhibitor Control | Cytochalasin B (10-50 µM) | Co-administration of a known transport inhibitor |

| Detection Method | LC-MS, NMR | LC-MS, NMR |

Signaling Pathway and Mechanism of Transport

3-O-Methyl-D-glucose is primarily transported across the cell membrane by the GLUT family of facilitative glucose transporters, with GLUT1 being a major contributor in many cell types.[5] The transport process is a form of facilitated diffusion, driven by the concentration gradient of the substrate. The transporter undergoes a conformational change to move the substrate across the membrane. This process, known as the alternating access model, involves the following key steps:

-

Outward-Open Conformation: The transporter is open to the extracellular space.

-

Substrate Binding: 3-O-Methyl-D-glucose binds to a specific site within the transporter.

-

Conformational Change to Occluded State: Upon binding, the transporter undergoes a conformational change that closes the extracellular gate and encloses the substrate.

-

Conformational Change to Inward-Open State: The intracellular gate opens, releasing the substrate into the cytoplasm.

-

Reorientation: The empty transporter reverts to the outward-open conformation to begin a new cycle.

References

- 1. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revvity.co.jp [revvity.co.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-ð-methyl-D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10492-PK [isotope.com]

- 5. Glucose transporter - Wikipedia [en.wikipedia.org]

- 6. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-O-Methyl-D-glucose-13C: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structure, and experimental applications of 3-O-Methyl-D-glucose-13C, a critical tool in metabolic research and drug development. This isotopically labeled glucose analog serves as a valuable tracer for studying glucose transport mechanisms, particularly in the context of cancer metabolism and diabetes research.

Core Properties and Structure

This compound is a stable, non-radioactive isotopologue of 3-O-Methyl-D-glucose where one or more carbon atoms are replaced with the heavy isotope, carbon-13. This labeling allows for its detection and quantification in various biological samples using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

The physical and chemical properties of 3-O-Methyl-D-glucose and its 13C-labeled counterparts are summarized below. These properties are crucial for designing experiments, preparing solutions, and interpreting analytical data.

| Property | 3-O-Methyl-D-glucose | This compound | 3-O-Methyl-D-glucose-13C6 |

| Molecular Formula | C7H14O6 | C6(13C)H14O6 | (13C)6C1H14O6 |

| Molecular Weight | 194.18 g/mol | 195.18 g/mol [1] | 200.14 g/mol [2] |

| Melting Point | 167-169 °C[3] | No data available | 167-169 °C[4] |

| Appearance | White to off-white crystalline powder[5] | Solid, White to off-white | No data available |

| Solubility | Water: 50 mg/mL, clear to slightly hazy, colorless[3] | No data available | No data available |

| Optical Rotation | [α]25/D +55° to +57° (c=1 in water with trace NH4OH)[3] | No data available | No data available |

| CAS Number | 13224-94-7 (Unlabeled)[2] | 478529-34-9[1] | No data available |

Chemical Structure

The structure of 3-O-Methyl-D-glucose is characterized by a methyl group at the C3 position of the glucose ring. This modification prevents its phosphorylation by hexokinase, the first step in glycolysis. Consequently, it is transported into cells via glucose transporters but is not metabolized further, making it an excellent probe for glucose uptake studies.[6]

SMILES (Simplified Molecular-Input Line-Entry System): CO[C@@H]1--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--[C@H]1O[3]

InChI (International Chemical Identifier): InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1[3]

Experimental Protocols

This compound is a versatile tool employed in a range of experimental settings. Below are detailed methodologies for its application in key research areas.

Glucose Transport Assay in Cell Culture

This protocol outlines a typical experiment to measure glucose uptake in cultured cells using a labeled glucose analog like 3-O-Methyl-D-glucose.

Methodology:

-

Cell Culture: Plate cells (e.g., cancer cell lines, adipocytes) in a multi-well format and culture until they reach the desired confluency.

-

Starvation: Prior to the assay, wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES) to remove any residual glucose.

-

Uptake: Incubate the cells with a known concentration of this compound in the glucose-free buffer for a defined period. Since transport equilibrates rapidly, short time points are often necessary.[7]

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer. This prevents further transport and efflux of the tracer.

-

Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.

-

Quantification: Analyze the cell lysate to quantify the amount of intracellular this compound. This is typically done using Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy.

-

Normalization: Normalize the quantified tracer amount to the total protein concentration in each sample to account for variations in cell number.

In Vivo Glucose Transport Measurement using GC/MS

This protocol describes the quantitative analysis of 3-O-Methyl-D-glucose in plasma samples to assess in vivo glucose transport.

Methodology:

-

Infusion: Administer 3-O-Methyl-D-glucose (and potentially other labeled glucoses like D-[U-13C]glucose and D-[6,6-2H2]glucose) to the subject.

-

Sample Collection: Collect plasma samples at various time points.

-

Derivatization: Prepare methoxime-trimethylsilyl ether derivatives of the sugars in the plasma samples.

-

GC/MS Analysis: Perform quantitative analysis of the derivatized sugars using Gas Chromatography/Mass Spectrometry (GC/MS). This allows for the simultaneous measurement of 3-O-Methyl-D-glucose and other glucose isotopologues in a small sample volume (e.g., 50 microliters).[8]

-

Kinetic Modeling: Use the concentration-time data to estimate parameters of glucose kinetics and the rates of glucose flux across cell membranes.

13C NMR Spectroscopy for Metabolic Flux Analysis

The use of 13C-labeled substrates like this compound in conjunction with NMR spectroscopy is a powerful technique to trace metabolic pathways. While 3-O-Methyl-D-glucose itself is not metabolized, other 13C-labeled glucose tracers are used to follow their fate through pathways like glycolysis.

Methodology:

-

Sample Preparation: Prepare the biological sample (e.g., cell extract, tissue perfusate) containing the metabolites derived from the 13C-labeled precursor.

-

NMR Spectroscopy:

-

1D 13C NMR: Acquire a one-dimensional 13C NMR spectrum to observe all the 13C-labeled carbon atoms.

-

2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with their directly attached carbon atoms, aiding in the unambiguous assignment of signals.

-

-

Data Analysis:

-

Spectral Assignment: Identify the NMR signals corresponding to specific atoms in the metabolites.

-

Quantification: Integrate the peak areas to determine the relative abundance of the 13C label at different atomic positions.

-

Flux Analysis: Use the isotopic enrichment data to calculate the rates (fluxes) of metabolic pathways.

-

Signaling Pathways in Glucose Transport

The transport of glucose into cells is a tightly regulated process mediated by a family of glucose transporter (GLUT) proteins. 3-O-Methyl-D-glucose is a substrate for these transporters and is therefore used to study their function and regulation. The expression and activity of GLUTs are controlled by various signaling pathways, which are often dysregulated in diseases like cancer.

GLUT1-Mediated Glucose Transport and Its Regulation

GLUT1 is a widely expressed glucose transporter responsible for basal glucose uptake in many cell types.[9] Its expression is often upregulated in cancer cells to meet their high energy demands. Several key signaling pathways regulate GLUT1 expression and trafficking to the cell membrane.

Key Regulatory Pathways:

-

PI3K/Akt/mTOR Pathway: Growth factors like insulin bind to their receptors, activating the PI3K/Akt signaling cascade.[2] This pathway promotes the translocation of GLUT1 to the plasma membrane and also increases its expression, leading to enhanced glucose uptake. The mammalian target of rapamycin (B549165) (mTOR) is a key downstream effector of Akt that plays a crucial role in this process.[10]

-

Hypoxia-Inducible Factor 1 (HIF-1): Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized. HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in adaptation to low oxygen, including GLUT1.[11] This is a critical mechanism by which cancer cells increase their glucose uptake capacity.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling pathways mediating insulin-stimulated glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3- O -Methyl- D -glucopyranose = 98 (GC) 13224-94-7 [sigmaaldrich.com]

- 4. isotope.com [isotope.com]

- 5. chemimpex.com [chemimpex.com]

- 6. molbiolcell.org [molbiolcell.org]

- 7. revvity.co.jp [revvity.co.jp]

- 8. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GLUT1 - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Synthesis of 3-O-Methyl-D-glucose-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-O-Methyl-D-glucose-¹³C, a critical isotopically labeled tracer used in metabolic research and drug development. The synthesis involves a three-step process encompassing protection of the D-glucose molecule, regioselective methylation at the C3 position using a ¹³C-labeled methylating agent, and subsequent deprotection to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway and workflow.

Synthetic Strategy

The synthesis of 3-O-Methyl-D-glucose-¹³C hinges on a robust strategy that ensures the selective introduction of a ¹³C-labeled methyl group at the desired C3 position of the glucose molecule. This is achieved through the following key stages:

-

Protection of D-glucose: To prevent non-specific methylation, all hydroxyl groups except the one at the C3 position are protected. The most common and effective method is the conversion of D-glucose into 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This protecting group strategy leaves the C3 hydroxyl group accessible for the subsequent methylation reaction.

-

¹³C-Methylation: The free hydroxyl group at the C3 position of the protected glucose derivative is then methylated using a ¹³C-labeled methylating agent, typically ¹³C-methyl iodide. The reaction is carried out under basic conditions to facilitate the nucleophilic attack of the alkoxide on the methylating agent.

-

Deprotection: In the final step, the isopropylidene protecting groups are removed by acid hydrolysis to yield the target molecule, 3-O-Methyl-D-glucose-¹³C.

The overall synthetic pathway is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed, representative experimental protocols for each step of the synthesis.

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Protection)

This procedure outlines the protection of D-glucose using acetone (B3395972) in the presence of an acid catalyst.

Materials:

-

D-glucose

-

Anhydrous acetone

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Filter the mixture to remove any inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting syrup in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

Step 2: Synthesis of 1,2:5,6-di-O-isopropylidene-3-O-(¹³C-methyl)-α-D-glucofuranose (¹³C-Methylation)

This protocol describes the regioselective methylation of the protected glucose at the C3 position using ¹³C-methyl iodide.

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)

-

¹³C-Methyl iodide (¹³CH₃I)

-

Ammonium (B1175870) chloride solution (saturated)

-

Diethyl ether

-

Brine

Procedure:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DMF or THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution in an ice bath and add sodium hydride portion-wise with careful stirring.

-

Allow the mixture to stir at room temperature for a period to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add ¹³C-methyl iodide dropwise.

-

Let the reaction proceed at room temperature until completion, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1,2:5,6-di-O-isopropylidene-3-O-(¹³C-methyl)-α-D-glucofuranose.

Step 3: Synthesis of 3-O-Methyl-D-glucose-¹³C (Deprotection)

This final step involves the removal of the isopropylidene protecting groups to yield the target compound.

Materials:

-

1,2:5,6-di-O-isopropylidene-3-O-(¹³C-methyl)-α-D-glucofuranose

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Water

-

Dowex® ion-exchange resin (or similar)

Procedure:

-

Dissolve the ¹³C-methylated intermediate in an aqueous solution of trifluoroacetic acid or hydrochloric acid.

-

Stir the reaction mixture at room temperature, monitoring the progress of the deprotection by TLC.

-

Upon completion, neutralize the acid with an appropriate ion-exchange resin until the pH is neutral.

-

Filter off the resin and wash it with water.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a syrup.

-

Purify the final product by recrystallization from ethanol or by column chromatography to yield pure 3-O-Methyl-D-glucose-¹³C.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-O-Methyl-D-glucose-¹³C. The yields are representative and may vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Protection | D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 80-90 |

| 2 | ¹³C-Methylation | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2:5,6-di-O-isopropylidene-3-O-(¹³C-methyl)-α-D-glucofuranose | 85-95 |

| 3 | Deprotection | 1,2:5,6-di-O-isopropylidene-3-O-(¹³C-methyl)-α-D-glucofuranose | 3-O-Methyl-D-glucose-¹³C | 90-98 |

Experimental Workflow and Logical Relationships

The logical flow of the experimental process, from starting materials to the final purified product, is illustrated in the following diagram.

In Vivo Metabolic Stability of 3-O-Methyl-D-glucose-13C: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic stability of 3-O-Methyl-D-glucose-13C (3-OMG-13C), a critical tracer for quantifying glucose transport. Due to its structural similarity to D-glucose, 3-O-Methyl-D-glucose (3-OMG) is recognized and transported by glucose transporters, primarily GLUT1. However, the methylation at the C3 position prevents its phosphorylation by hexokinase, the initial and rate-limiting step of glycolysis. This metabolic resistance makes it an invaluable tool for isolating and studying the transport kinetics of glucose in vivo, independent of its subsequent metabolism. The incorporation of a stable isotope, Carbon-13, allows for sensitive and specific detection using mass spectrometry-based methods.

Quantitative Metabolic Stability Data

The metabolic stability of 3-O-Methyl-D-glucose has been demonstrated in vivo, with the vast majority of the administered compound remaining unmetabolized in various tissues. The following tables summarize the quantitative data on the recovery of unmetabolized 3-O-[14C]methylglucose in rats following intravenous administration. This data is analogous to what would be expected for 3-OMG-13C, as the isotopic label does not alter the metabolic profile.

Table 1: Recovery of Unmetabolized 3-O-[14C]methylglucose in Rat Tissues 60 Minutes Post-Administration [1]

| Tissue | Unmetabolized 3-O-[14C]methylglucose (%) |

| Brain | 97 - 100% |

| Plasma | >99% |

| Heart | >90% |

| Liver | >90% |

Table 2: Distribution Spaces of 3-O-[14C]methylglucose in Rat Tissues [1]

| Tissue | Distribution Space |

| Brain | 0.52 |

| Heart | 0.52 |

| Liver | 0.75 |

The distribution space is a theoretical volume that represents the distribution of a compound throughout the body.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of in vivo studies using 3-OMG-13C. Below are representative protocols for animal preparation, tracer administration, and sample analysis.

Protocol 1: In Vivo Glucose Transport Assay in Rodents

This protocol is adapted from established methods for in vivo glucose uptake studies.

1. Animal Preparation:

- Acclimatize animals (e.g., C57BL/6J mice) to the experimental conditions for at least one week.

- Fast animals for 4-6 hours prior to the experiment to achieve a basal glucose level.

- Anesthetize the animals using an appropriate method (e.g., isoflurane (B1672236) inhalation).

2. Tracer Preparation and Administration:

- Prepare a sterile solution of this compound in saline at the desired concentration (e.g., 250 mg/mL).

- Administer the tracer via intravenous (tail vein) injection or oral gavage. The route of administration will depend on the specific research question.

- For intravenous administration, a bolus injection is common. For studies requiring steady-state concentrations, a primed-constant infusion can be employed.

3. Blood and Tissue Collection:

- Collect blood samples at predetermined time points (e.g., 2, 5, 10, 30, 60, and 120 minutes) post-administration via tail vein or saphenous vein bleeding into EDTA-coated tubes.

- At the study endpoint, euthanize the animal via an approved method (e.g., cervical dislocation under deep anesthesia).

- Rapidly dissect tissues of interest (e.g., brain, heart, liver, skeletal muscle) and immediately freeze them in liquid nitrogen to quench metabolic activity.

- Store all samples at -80°C until analysis.

Protocol 2: Sample Processing and Analysis by GC-MS

This protocol outlines the steps for quantifying 3-OMG-13C in plasma and tissue samples.

1. Plasma Sample Preparation:

- Thaw plasma samples on ice.

- Perform a protein precipitation step by adding a cold solvent (e.g., methanol (B129727) or acetonitrile) to the plasma.

- Vortex and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

2. Tissue Sample Preparation:

- Weigh the frozen tissue sample.

- Homogenize the tissue in a cold solvent (e.g., methanol/water mixture).

- Perform a metabolite extraction, for example, using a chloroform/methanol/water partition.

- Collect the polar phase containing 3-OMG-13C and dry it.

3. Derivatization:

- To improve volatility for GC-MS analysis, derivatize the dried extracts. A common method is the formation of methoxime-trimethylsilyl ether derivatives.[2]

4. GC-MS Analysis:

- Reconstitute the derivatized samples in a suitable solvent.

- Inject the samples into a gas chromatograph-mass spectrometer (GC-MS).

- Use selected ion monitoring (SIM) to detect and quantify the specific ions corresponding to derivatized this compound and any internal standards.

Visualizations

GLUT1-Mediated Transport of 3-O-Methyl-D-glucose

The primary mechanism by which 3-O-Methyl-D-glucose enters cells is through facilitated diffusion mediated by glucose transporters, predominantly GLUT1. The following diagram illustrates this process.

Caption: GLUT1 facilitates the transport of this compound across the plasma membrane.

Experimental Workflow for In Vivo Metabolic Stability Study

The following diagram outlines the key steps in a typical in vivo experiment to assess the metabolic stability of this compound.

Caption: Workflow for an in vivo study of this compound metabolic stability.

References

The Metabolic Fate of 3-O-Methyl-D-glucose-13C: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the cellular metabolism of the glucose analog, 3-O-Methyl-D-glucose-13C.

Executive Summary

3-O-Methyl-D-glucose (3-O-MG), and by extension its isotopically labeled counterpart this compound, is widely regarded as a non-metabolizable glucose analog. This property has established it as a critical tool for investigating glucose transport mechanisms across cellular membranes in a variety of biological systems. While the vast majority of 3-O-MG that enters a cell remains chemically unaltered before being transported out, a small but detectable degree of metabolism has been observed in certain tissues. This guide provides a comprehensive overview of the current understanding of 3-O-MG's metabolic stability, detailing the experimental evidence, quantitative data, and methodologies used in its characterization. The 13C label in this compound serves as a stable isotope tracer, allowing for its quantification in metabolic flux analyses using techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS), without altering the molecule's fundamental biochemical behavior.

Core Principle: A Non-Metabolizable Glucose Analog

3-O-Methyl-D-glucose is a derivative of D-glucose in which the hydroxyl group at the 3rd carbon position is replaced by a methyl group. This structural modification prevents its phosphorylation by hexokinase, the first and rate-limiting enzyme in the glycolytic pathway. As phosphorylation is the crucial step that traps glucose inside the cell for subsequent metabolism, 3-O-MG is largely unable to be catabolized through glycolysis. Consequently, it is extensively used as a marker to assess glucose transport activity.

Cellular Transport of 3-O-Methyl-D-glucose

3-O-MG is recognized and transported by the same glucose transporters (GLUTs and SGLTs) as D-glucose, although it may exhibit a lower affinity for these transporters. Once inside the cell, it does not accumulate and can be transported back out of the cell. The transport kinetics of 3-O-MG have been characterized in various cell types, including isolated rat hepatocytes.

The workflow for a typical 3-O-Methyl-D-glucose transport assay is depicted below.

Evidence of Limited Metabolism

Despite its general classification as non-metabolizable, some studies have reported a low level of metabolic conversion of 3-O-MG. A key study re-examined the metabolic stability of [14C]methylglucose in rats and found that while the vast majority remained unmetabolized, small amounts of acidic products were recovered in certain tissues.

Quantitative Data on 3-O-MG Metabolism

The following table summarizes the quantitative findings from a study that administered [14C]methylglucose to rats and analyzed tissue extracts 60 minutes later.

| Tissue | Unmetabolized [14C]methylglucose (%) | Acidic Metabolites (%) |

| Brain | 97 - 100% | 1 - 3% |

| Plasma | > 99% | < 1% |

| Heart | > 90% | 3 - 6% |

| Liver | > 90% | 4 - 7% |

These findings indicate that while metabolism is minimal, it is not entirely absent, particularly in tissues with high metabolic activity like the heart and liver

The Unseen Journey: A Technical Guide to 3-O-Methyl-D-glucose-13C as a Non-Metabolizable Glucose Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism and drug discovery, understanding the dynamics of glucose transport is paramount. While glucose itself is the primary fuel for most cells, its rapid metabolism complicates the study of its transport mechanisms. To circumvent this, researchers have turned to non-metabolizable glucose analogs, molecules that mimic glucose's interaction with transporters without being consumed by downstream metabolic pathways. Among these, 3-O-Methyl-D-glucose (3-OMG) has emerged as a powerful tool. The stable isotope-labeled version, 3-O-Methyl-D-glucose-13C (¹³C-3-OMG), further enhances its utility, allowing for precise tracking and quantification in complex biological systems. This technical guide provides an in-depth exploration of ¹³C-3-OMG, its properties, experimental applications, and the data it can generate, serving as a comprehensive resource for professionals in metabolic research and drug development.

Core Principles: A Non-Metabolizable Tracer

3-O-Methyl-D-glucose is a structural analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a methyl group. This seemingly minor modification has a profound functional consequence: while 3-OMG is recognized and transported by glucose transporters (GLUTs), it is not a substrate for hexokinase, the first and rate-limiting enzyme in glycolysis.[1][2] Consequently, it is not significantly metabolized within the cell.[1][2]

The incorporation of a carbon-13 (¹³C) isotope into the 3-OMG molecule provides a distinct mass signature that allows it to be differentiated from its naturally abundant ¹²C counterpart. This labeling enables researchers to use sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to trace the movement and quantify the concentration of ¹³C-3-OMG in various biological compartments, such as plasma, tissues, and cells.[3][4] This makes ¹³C-3-OMG an invaluable tracer for studying glucose transport kinetics and dynamics in vivo and in vitro.[3][4][5]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the transport kinetics of 3-O-Methyl-D-glucose in various biological systems. These values are crucial for designing and interpreting experiments aimed at understanding glucose transport.

| Parameter | Cell/Tissue Type | Value | Reference |

| Km (Michaelis-Menten constant) | Rat Hepatocytes | 16.8 - 18.1 mM | [3] |

| Newborn Pig Red Blood Cells | 15.2 - 18.2 mM | [5] | |

| Rat Adipocytes (insulin-stimulated) | 2.5 - 5.0 mM | [6] | |

| Vmax (Maximum transport velocity) | Rat Hepatocytes | 78.8 - 86.2 mmol/L of cell water/min | [3] |

| Inhibition Constant (Ki) of D-glucose | Rat Adipocytes | ~7 mM | [6] |

Table 1: Transport Kinetics of 3-O-Methyl-D-glucose. This table presents the Michaelis-Menten constant (Km), maximum transport velocity (Vmax), and the inhibition constant (Ki) of D-glucose for 3-O-Methyl-D-glucose transport in different cell and tissue types. These parameters are fundamental for characterizing the affinity and capacity of glucose transporters for this analog.

| Parameter | Transporter | Value | Reference |

| Kd (Dissociation constant) for D-glucose | Human GLUT1 (in red cell membrane vesicles) | 16 ± 3 mM | [7] |

| Kd (Dissociation constant) for D-glucose | Human GLUT1 (reconstituted in proteoliposomes) | 26 - 56 mM | [7] |

Table 2: Binding Affinity of Glucose to GLUT1. This table shows the dissociation constant (Kd) of D-glucose for the human glucose transporter 1 (GLUT1). While not a direct measure for 3-O-Methyl-D-glucose, it provides context for the affinity of the transporter for glucose and its analogs.

Experimental Protocols

Detailed methodologies are essential for the successful application of ¹³C-3-OMG in research. The following are representative protocols for key experiments.

Protocol 1: In Vitro ¹³C-3-O-Methyl-D-glucose Uptake Assay in Cultured Cells

This protocol outlines a method for measuring the uptake of ¹³C-3-OMG into adherent cultured cells to assess glucose transporter activity.

Materials:

-

Adherent cells of interest cultured in appropriate multi-well plates (e.g., 24-well plates)

-

¹³C-3-O-Methyl-D-glucose (sterile solution of known concentration)

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture: Seed cells in 24-well plates and grow to a confluency of 80-90%.

-

Serum Starvation: Prior to the assay, aspirate the growth medium and wash the cells twice with warm PBS. Incubate the cells in serum-free medium for 2-4 hours to lower basal glucose uptake.

-

Pre-incubation: Aspirate the serum-free medium and wash the cells once with KRH buffer. Pre-incubate the cells in KRH buffer for 15-30 minutes at 37°C.

-

Uptake Initiation: Aspirate the KRH buffer and add pre-warmed KRH buffer containing a known concentration of ¹³C-3-OMG (e.g., 1-10 mM, depending on the expected Km). For inhibitor studies, the inhibitor should be added during the pre-incubation and uptake steps.

-

Uptake Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 1, 5, 10, 20 minutes). It is crucial to perform a time-course experiment to ensure the measurement is within the linear range of uptake.

-

Uptake Termination: To stop the uptake, rapidly aspirate the ¹³C-3-OMG solution and immediately wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sample Preparation for LC-MS/MS: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. Collect the supernatant for LC-MS/MS analysis. Protein concentration of the lysate should be determined for normalization of uptake data.

-

Quantification: Analyze the samples by a validated LC-MS/MS method to quantify the intracellular concentration of ¹³C-3-OMG.

Protocol 2: In Vivo Metabolic Tracing with ¹³C-3-O-Methyl-D-glucose

This protocol describes a general workflow for an in vivo study in a rodent model to assess glucose transport into tissues.

Materials:

-

Animal model (e.g., mice or rats)

-

Sterile ¹³C-3-O-Methyl-D-glucose solution for injection (e.g., intravenous or intraperitoneal)

-

Anesthesia and surgical tools (if required for tissue collection)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue harvesting tools (forceps, scissors) and liquid nitrogen for snap-freezing

-

Homogenization buffer and equipment

-

LC-MS/MS or GC-MS system for quantification

Procedure:

-

Animal Acclimatization and Fasting: Acclimate animals to the experimental conditions. A fasting period (e.g., 4-6 hours) may be necessary to establish a baseline metabolic state.

-

Tracer Administration: Administer a bolus of sterile ¹³C-3-OMG solution via the desired route (e.g., tail vein injection for rapid distribution). The dose will depend on the animal model and the sensitivity of the analytical method.

-

Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 2, 5, 10, 30, 60 minutes) to determine the plasma clearance kinetics of ¹³C-3-OMG.

-

Tissue Harvest: At a predetermined endpoint, euthanize the animal and rapidly excise the tissues of interest (e.g., brain, heart, skeletal muscle, adipose tissue).

-

Tissue Processing: Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.

-

Metabolite Extraction: Homogenize the frozen tissue in a suitable extraction solvent (e.g., 80% methanol) to precipitate proteins and extract metabolites. Centrifuge the homogenate and collect the supernatant.

-

Sample Analysis: Analyze the plasma and tissue extracts using a validated mass spectrometry-based method (LC-MS/MS or GC-MS) to quantify the concentration of ¹³C-3-OMG.[4]

-

Data Analysis: Calculate the tissue-to-plasma ratio of ¹³C-3-OMG to assess the extent of glucose transport into different tissues. Kinetic modeling can be applied to the plasma clearance data to determine transport parameters.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Caption: Facilitated diffusion of ¹³C-3-OMG via GLUT transporters.

Caption: Workflow for an in vivo ¹³C-3-OMG metabolic tracing study.

Conclusion

This compound stands as a cornerstone tool for researchers delving into the complexities of glucose transport. Its non-metabolizable nature, combined with the precision afforded by stable isotope labeling, provides an unparalleled window into the activity of glucose transporters in both health and disease. From elucidating the fundamental kinetics of transport to assessing the in vivo efficacy of novel therapeutics targeting glucose metabolism, the applications of ¹³C-3-OMG are vast and vital. This guide has provided a comprehensive overview, from foundational principles to practical experimental protocols and data interpretation, empowering researchers, scientists, and drug development professionals to effectively harness the power of this unique glucose analog in their quest for scientific discovery and therapeutic innovation.

References

- 1. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glucose affinity for the glucose transporter Glut1 in native or reconstituted lipid bilayers. Temperature-dependence study by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Glucose Transport: A Technical Guide to 3-O-Methyl-D-glucose-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 3-O-Methyl-D-glucose-13C (¹³C-3-OMG) as a powerful tool for elucidating the mechanisms of glucose transport. As a non-metabolizable analog of glucose, 3-O-Methyl-D-glucose (3-OMG) provides a unique window into the kinetics and regulation of glucose transporter (GLUT) proteins. The incorporation of a stable carbon-13 isotope (¹³C) enhances its utility, enabling precise quantification through mass spectrometry and expanding its applications in metabolic research. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for utilizing ¹³C-3-OMG in the study of glucose transport, a critical process in health and diseases such as diabetes and cancer.

Core Principles: The "Trojan Horse" of Glucose Transport Research

3-O-Methyl-D-glucose is recognized and transported by the same facilitative glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs) as D-glucose. However, the methylation at the C3 position prevents its phosphorylation by hexokinase, the first and committing step of glycolysis.[1] This crucial characteristic means that 3-OMG enters the cell but is not further metabolized, effectively trapping it intracellularly for a short period and allowing for the specific measurement of transport activity without the confounding influence of downstream metabolic pathways.[2][3]

The introduction of a ¹³C label in the 3-O-methyl group or within the glucose ring of 3-OMG provides a distinct mass shift that allows for its differentiation from the naturally abundant ¹²C-glucose and other cellular metabolites. This stable isotope label is non-radioactive, making it a safer alternative for many experimental settings, and enables highly sensitive and specific detection using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

Advantages of this compound:

-

Specificity for Transport: As a non-metabolizable analog, it isolates the transport step from subsequent metabolic processes.[2]

-

Safety: The use of a stable isotope (¹³C) avoids the complications and safety concerns associated with radioactive tracers.

-

High Sensitivity and Specificity: Mass spectrometry-based detection allows for precise quantification of ¹³C-3-OMG.[4]

-

Versatility: Applicable in a wide range of experimental systems, from in vitro cell cultures to in vivo animal models.[6]

-

Multiplexing Capabilities: Can be used in conjunction with other stable isotope-labeled tracers to simultaneously probe multiple metabolic pathways.[5]

Quantitative Data on 3-O-Methyl-D-glucose Transport Kinetics

The affinity (Km) and maximum transport velocity (Vmax) of 3-OMG for various glucose transporters are critical parameters for designing and interpreting experiments. Below is a summary of reported kinetic values for 3-OMG with different transporters and in various cell types.

| Transporter/Cell Type | Species | Experimental System | Km (mM) | Vmax (nmol/min/mg protein or per oocyte) | Reference(s) |

| GLUT1 | Rat | Xenopus oocytes | 26.2 | 3.5 (per oocyte) | [7] |

| GLUT3 | Human | Xenopus oocytes | 3.3 | 2.5 (per oocyte) | [8] |

| GLUT4 | Rat | Xenopus oocytes | 4.3 | 0.7 (per oocyte) | [7] |

| Hepatocytes | Rat | Isolated cells | 16.8 - 18.1 | 78.8 - 86.2 (mmol/L of cell water per min) | [9][10] |

| Adipocytes | Rat | Isolated cells | 2.5 - 5.0 | 0.8 (mmol/s/L intracellular water) (insulin-stimulated) | [11] |

| SGLT1 | Mouse | Xenopus oocytes | 0.17 | Not specified | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Insulin signaling pathway leading to GLUT4 translocation.

Caption: General experimental workflow for ¹³C-3-OMG glucose transport studies.

Experimental Protocols

The following sections provide detailed methodologies for conducting glucose transport studies using ¹³C-3-OMG.

In Vitro Cellular Uptake Assay

This protocol is a general guideline for measuring ¹³C-3-OMG uptake in adherent cell cultures. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

-

Adherent cells cultured in appropriate multi-well plates (e.g., 12- or 24-well)

-

Complete culture medium

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

-

¹³C-3-O-Methyl-D-glucose stock solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 80% methanol (B129727), pre-chilled to -80°C)

-

Cell scraper

Procedure:

-

Cell Culture: Seed cells in multi-well plates and grow to the desired confluency (typically 80-90%).

-

Glucose Starvation: Aspirate the culture medium and wash the cells twice with warm, glucose-free KRH buffer. Then, incubate the cells in glucose-free KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose stores.

-

Initiation of Uptake: Aspirate the starvation buffer and add pre-warmed KRH buffer containing the desired concentration of ¹³C-3-OMG. For time-course experiments, incubate for various durations (e.g., 1, 5, 10, 30 minutes). For kinetic studies, use a range of ¹³C-3-OMG concentrations for a fixed, short time point within the linear uptake range.

-

Termination of Uptake: To stop the transport, rapidly aspirate the ¹³C-3-OMG containing buffer and immediately wash the cells three times with ice-cold PBS. Perform this step quickly to minimize efflux of the tracer.

-

Metabolite Extraction: After the final wash, aspirate all residual PBS and place the plate on dry ice. Add pre-chilled 80% methanol to each well and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.

-

Sample Preparation for MS Analysis: Centrifuge the cell lysates at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

-

Mass Spectrometry Analysis: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS or perform derivatization for GC-MS analysis.[13][14]

In Vivo Glucose Transport Study in a Mouse Model

This protocol outlines a general procedure for an in vivo study to assess glucose transport in different tissues of a mouse model using ¹³C-3-OMG.

Materials:

-

Mouse model of interest

-

Sterile ¹³C-3-O-Methyl-D-glucose solution for injection or oral gavage

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenization buffer

-

Equipment for blood collection (e.g., capillary tubes, EDTA-coated tubes)

Procedure:

-

Animal Preparation: Fast the mice for a suitable period (e.g., 4-6 hours) to achieve a basal metabolic state.[2]

-

Tracer Administration: Administer a bolus of ¹³C-3-OMG via a chosen route, such as intraperitoneal (I.P.) injection, intravenous (I.V.) infusion, or oral gavage. The dosage and route will depend on the specific research question.[2][15]

-

Timed Sample Collection: At predetermined time points after tracer administration (e.g., 15, 30, 60, 120 minutes), anesthetize the mice and collect blood samples (e.g., via tail vein or cardiac puncture). Immediately following blood collection, perfuse the mice with ice-cold saline to remove blood from the tissues.[2]

-

Tissue Harvesting: Rapidly dissect the tissues of interest (e.g., skeletal muscle, adipose tissue, liver, brain) and immediately freeze-clamp them in liquid nitrogen to quench all metabolic activity.[15] Store tissues at -80°C.

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C.

-

Tissues: Weigh the frozen tissue and homogenize it in a suitable ice-cold buffer.

-

-

Metabolite Extraction: Perform a metabolite extraction from the plasma and tissue homogenates, for example, using a cold solvent mixture like methanol/acetonitrile/water.

-

Sample Preparation for MS Analysis: Process the extracts as described in the in vitro protocol (centrifugation, drying).

-

Mass Spectrometry Analysis: Analyze the prepared samples by LC-MS/MS or GC-MS to quantify the abundance of ¹³C-3-OMG in each tissue over time.[4]

Conclusion

This compound is a sophisticated and versatile tool for the quantitative investigation of glucose transport. Its non-metabolizable nature, combined with the precision of stable isotope detection, offers researchers a clear and specific method to probe the activity of glucose transporters in a variety of biological systems. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of ¹³C-3-OMG in studies aimed at understanding the intricate mechanisms of glucose homeostasis and its dysregulation in disease. As research in metabolic diseases continues to advance, the application of such powerful analytical tools will be instrumental in the development of novel therapeutic strategies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measuring In Vivo Tissue Metabolism Using 13C Glucose Infusions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 14. benchchem.com [benchchem.com]

- 15. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Tracer: An In-depth Technical Guide to the Early Research of 3-O-Methyl-D-glucose-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glucose transport across cellular membranes is fundamental to understanding a vast array of physiological and pathological processes, from nutrient uptake to the metabolic reprogramming in cancer and diabetes. A significant advancement in this field was the development of glucose analogues that act as tracers for transport activity without being consumed by downstream metabolic pathways. Among these, 3-O-Methyl-D-glucose has proven to be an invaluable tool. Its transport via glucose transporters, coupled with its resistance to phosphorylation by hexokinase, makes it an ideal candidate for isolating and quantifying the transport step.

The advent of stable isotope labeling, particularly with Carbon-13 (¹³C), offered a non-radioactive method to trace the fate of molecules in biological systems. This technical guide delves into the early research and core methodologies surrounding 3-O-Methyl-D-glucose-¹³C, providing a foundational understanding for its application in modern metabolic research. While specific early publications detailing the synthesis and initial application of the ¹³C-labeled variant are sparse, this document consolidates foundational principles from early work on related tracers and later, relevant methodologies.

Core Principles of 3-O-Methyl-D-glucose as a Glucose Transport Tracer

The utility of 3-O-Methyl-D-glucose as a tracer for glucose transport is predicated on its unique biochemical properties. It is recognized and transported by the same facilitative glucose transporters (GLUTs) as D-glucose. However, the presence of a methyl group at the C3 hydroxyl position sterically hinders the phosphorylation of the molecule by hexokinase, the first committed step in glycolysis. This metabolic inertia is crucial, as it ensures that the intracellular concentration of 3-O-Methyl-D-glucose is solely a function of its transport across the cell membrane and not its subsequent metabolism.

Early studies, primarily with the radiolabeled analogue ([¹⁴C]3-O-Methyl-D-glucose), established its metabolic stability. Research demonstrated that a very high percentage of the tracer remains unmetabolized in various tissues after administration, validating its use for transport studies.[1]

Synthesis of 3-O-Methyl-D-glucose-¹³C

Experimental Protocol: Hypothetical Synthesis of 3-O-[¹³C]Methyl-D-glucose

-

Protection of D-glucose: Commercially available D-glucose is first protected to prevent non-specific methylation. A common method is the formation of a diacetonide derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Selective Deprotection: The diacetonide is then selectively hydrolyzed to expose the hydroxyl group at the C3 position, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

¹³C-Methylation: The exposed hydroxyl group is then methylated using a ¹³C-labeled methylating agent, such as [¹³C]methyl iodide (¹³CH₃I), in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

-

Deprotection: The isopropylidene protecting groups are removed by acid hydrolysis (e.g., with trifluoroacetic acid) to yield the final product, 3-O-[¹³C]Methyl-D-glucose.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate it from unreacted starting materials and byproducts.

Early Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

One of the earliest and most robust methods for the quantitative analysis of 3-O-Methyl-D-glucose in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). A key study from 1996 detailed a method for the simultaneous measurement of 3-O-Methyl-D-glucose, D-glucose, and D-[U-¹³C]glucose in human plasma, providing a foundation for quantitative glucose transport studies.[2]

Experimental Protocol: GC-MS Analysis of 3-O-Methyl-D-glucose in Plasma [2]

-

Sample Preparation:

-

To a 50 µL plasma sample, add an internal standard (e.g., a known amount of a deuterated glucose analogue).

-

Deproteinize the plasma sample by adding a suitable volume of a cold organic solvent like ethanol (B145695) and centrifuging to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

The dried residue is derivatized to increase its volatility for GC analysis. A common method is the formation of methoxime-trimethylsilyl ether derivatives.

-

First, methoximation is carried out by adding a solution of methoxyamine hydrochloride in pyridine (B92270) and incubating at an elevated temperature (e.g., 60°C).

-

This is followed by silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) is added and the mixture is incubated further.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The different sugar derivatives are separated on a capillary column (e.g., a non-polar phase like DB-5).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific fragment ions characteristic of the derivatized 3-O-Methyl-D-glucose and the internal standard.

-

-

Quantification:

-

The concentration of 3-O-Methyl-D-glucose in the original plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-O-Methyl-D-glucose.

-

Quantitative Data from Early GC-MS Methodology

The following table summarizes the precision of the GC-MS method described in the 1996 study by Shojaee-Moradie et al., demonstrating the high precision achievable with this technique.[2]

| Analyte | Isotope Content (atom% excess) | Intra-assay Coefficient of Variation (%) | Inter-assay Coefficient of Variation (%) |

| D-[6,6-²H₂]glucose | 0.25 | 0.8 | 1.0 |

| D-[U-¹³C]glucose | 0.25 | 0.5 | 4.0 |

| 3-O-Methyl-D-glucose | 0.25 | 0.1 | 3.7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for a Deeper Look

While GC-MS provides excellent quantitative data, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for studying the structural and dynamic properties of 3-O-Methyl-D-glucose-¹³C in solution. ¹³C NMR can be used to confirm the position of the isotopic label and to study the anomeric equilibrium and mutarotation rates of the sugar.

Experimental Protocol: ¹³C NMR Analysis of 3-O-Methyl-D-glucose Mutarotation

This protocol is adapted from a more recent study but is based on fundamental NMR principles that would have been applied in earlier research.

-

Sample Preparation: Dissolve a known amount of 3-O-[¹³C]Methyl-D-glucose in a deuterated solvent (e.g., D₂O) in an NMR tube.

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional ¹³C NMR spectra over time at a constant temperature.

-

The initial spectra will show a predominance of the α-anomer (if the solid form was α). Over time, the signal for the β-anomer will increase until equilibrium is reached.

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric carbons (C1) of the α and β anomers in each spectrum.

-

The ratio of the integrals provides the ratio of the two anomers at each time point.

-

The mutarotation rate can be calculated by fitting the change in the concentration of the anomers over time to a first-order kinetic model.

-

Visualizing the Core Concepts

Diagram of the Glucose Transport and Metabolism Pathway

References

Unlocking Metabolic Secrets: A Technical Guide to 3-O-Methyl-D-glucose-13C in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, understanding the dynamics of glucose transport is paramount. 3-O-Methyl-D-glucose (3-OMG), a non-metabolizable analog of glucose, has emerged as a powerful tool for dissecting this fundamental biological process. When labeled with the stable isotope carbon-13 (¹³C), 3-O-Methyl-D-glucose-¹³C becomes a sophisticated tracer, enabling precise and quantitative measurements of glucose transporter activity without the confounding effects of downstream metabolism. This technical guide provides an in-depth exploration of the applications of 3-O-Methyl-D-glucose-¹³C in metabolic research and its pivotal role in the development of novel therapeutics for metabolic diseases.

Core Principles: A Non-Metabolizable Tracer for Glucose Transport

3-O-Methyl-D-glucose shares the same transport proteins as D-glucose, primarily the GLUT family of transporters. However, the methylation at the C-3 position of the glucose molecule prevents its phosphorylation by hexokinase, the first and committing step of glycolysis.[1] This crucial characteristic means that 3-O-Methyl-D-glucose-¹³C is transported into the cell but is not metabolized further, allowing for the specific and independent estimation of transport parameters.[2] Its accumulation within the cell is therefore directly proportional to the rate of glucose transport across the cell membrane.

The incorporation of ¹³C provides a distinct mass signature that allows for its differentiation from the naturally abundant ¹²C-glucose. This isotopic label enables researchers to track the movement of 3-OMG using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.[3]

Applications in Metabolic Research

The unique properties of 3-O-Methyl-D-glucose-¹³C make it an invaluable tool in a wide array of metabolic research areas:

-

Quantifying Glucose Transport: The primary application is the direct measurement of glucose transport rates in various cell types, tissues, and whole organisms. This is crucial for understanding baseline metabolic states and how they are altered in disease.

-

Insulin (B600854) Signaling and Resistance: By measuring glucose transport in response to insulin, researchers can investigate the intricacies of insulin signaling pathways and the mechanisms underlying insulin resistance, a hallmark of type 2 diabetes.[4][5]

-

GLUT Transporter Characterization: It is used to study the kinetics and regulation of specific glucose transporters (e.g., GLUT1, GLUT4), providing insights into their function in health and disease.[6]

-

Cancer Metabolism: Cancer cells often exhibit altered glucose metabolism, including increased glucose uptake. 3-O-Methyl-D-glucose-¹³C is employed to study the Warburg effect and to identify potential therapeutic targets in oncology.[7][8]

-

Drug Development: In the pharmaceutical industry, it serves as a critical tool for screening and evaluating the efficacy of drugs designed to modulate glucose transport.[9] This is particularly relevant for the development of new treatments for diabetes, obesity, and other metabolic disorders.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing 3-O-Methyl-D-glucose for metabolic research.

Table 1: Analytical Precision of 3-O-Methyl-D-glucose Measurement by GC-MS [2]

| Analyte | Intra-assay Coefficient of Variation (%) | Inter-assay Coefficient of Variation (%) |

| D-[6,6-²H₂]glucose | 0.8 | 1.0 |

| D-[U-¹³C]glucose | 0.5 | 4.0 |

| 3-O-Methyl-D-glucose | 0.1 | 3.7 |

Table 2: 3-O-Methyl-D-glucose Uptake in Erythrocytes for Diagnosis of Glucose Transporter Protein Syndrome (GTPS) [6]

| Subject Group | 3-OMG Uptake (% of Controls) | n |

| GTPS Patients | 44 ± 8 | 22 |

| Controls | 100 ± 22 | 70 |

Table 3: Metabolic Stability of [¹⁴C]3-O-Methyl-D-glucose in Rat Tissues (60 minutes post-administration) [10][11]

| Tissue | Unmetabolized [¹⁴C]3-OMG (%) |

| Brain | 97 - 100 |

| Plasma | > 99 |

| Heart | > 90 (3-6% acidic products) |

| Liver | > 90 (4-7% acidic products) |

Experimental Protocols

Detailed methodologies are crucial for the successful application of 3-O-Methyl-D-glucose-¹³C. Below are outlines of key experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma 3-O-Methyl-D-glucose-¹³C Quantification

This method allows for the simultaneous measurement of 3-OMG and other glucose isotopologues in plasma samples.[2]

1. Sample Preparation:

- To 50 µL of plasma, add an internal standard (e.g., a known amount of a different isotopically labeled glucose).

- Deproteinize the sample, typically by adding a cold organic solvent like ethanol (B145695) or methanol, followed by centrifugation.

- Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization:

- The dried residue is derivatized to make the sugars volatile for GC analysis. A common method is the formation of methoxime-trimethylsilyl (MO-TMS) ether derivatives.

- Add methoxyamine hydrochloride in pyridine (B92270) and incubate to form the methoxime derivative.

- Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and incubate to form the TMS ether.

3. GC-MS Analysis:

- Gas Chromatograph: Use a capillary column suitable for sugar analysis (e.g., a non-polar or intermediate-polarity column).

- Injection: Inject the derivatized sample into the GC.

- Oven Program: A temperature gradient is used to separate the different sugar derivatives.

- Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor specific ions for 3-O-Methyl-D-glucose-¹³C and the internal standard for quantification. Selected Ion Monitoring (SIM) mode is often used for increased sensitivity and specificity.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Cellular 3-O-Methyl-D-glucose-¹³C Analysis

LC-MS is a powerful technique for analyzing polar metabolites like 3-OMG from cell or tissue extracts.[13]

1. Cell Culture and Labeling:

- Culture cells to the desired confluency.

- Incubate the cells with a medium containing a known concentration of 3-O-Methyl-D-glucose-¹³C for a specified time.

2. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

- Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80% methanol.

- Scrape the cells and collect the cell lysate.

- Centrifuge to pellet cell debris and proteins.

- Collect the supernatant containing the metabolites.

3. LC-MS Analysis:

- Liquid Chromatography: Use a column suitable for separating polar metabolites, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically used.

- Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, often in negative ion mode for sugars.

- Detection: Use a triple quadrupole or high-resolution mass spectrometer to detect and quantify the ¹³C-labeled 3-OMG. Multiple Reaction Monitoring (MRM) can be used for targeted quantification on a triple quadrupole instrument.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-O-Methyl-D-glucose-¹³C Studies

NMR spectroscopy can be used to study the fate of ¹³C-labeled substrates in intact cells or tissues.[15][16][17]

1. Sample Preparation:

- For cellular studies, cells are cultured and labeled with 3-O-Methyl-D-glucose-¹³C.

- The cells are then harvested, washed, and may be analyzed live or as extracts.

- For extracts, a similar extraction procedure as for LC-MS is followed. The dried extract is then reconstituted in a suitable deuterated solvent (e.g., D₂O).

2. NMR Analysis:

- Spectrometer: A high-field NMR spectrometer is used.

- ¹³C NMR: Direct detection of the ¹³C nucleus provides information on the presence and chemical environment of the labeled carbon.

- ¹H NMR: The presence of the ¹³C label can be indirectly observed in ¹H spectra through ¹³C-¹H coupling.

- 2D NMR: Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the ¹³C atoms with their attached protons, providing detailed structural information.

Positron Emission Tomography (PET) Imaging with [¹¹C]3-O-Methyl-D-glucose

For in vivo studies in humans and animals, 3-OMG can be labeled with the positron-emitting isotope carbon-11 (B1219553) (¹¹C).[4]

1. Radiotracer Synthesis:

- [¹¹C]3-O-Methyl-D-glucose is synthesized shortly before the imaging session due to the short half-life of ¹¹C (approximately 20 minutes).

2. Subject Preparation:

- Subjects are typically fasted to standardize metabolic conditions.

- For studies investigating insulin action, a euglycemic-hyperinsulinemic clamp may be performed.

3. PET Imaging:

- The [¹¹C]3-OMG tracer is injected intravenously.

- Dynamic PET scanning of the tissue of interest (e.g., skeletal muscle, brain) is performed to measure the uptake and distribution of the tracer over time.

- Arterial blood sampling is often performed to measure the input function of the tracer in the plasma.

4. Data Analysis:

- Kinetic modeling is applied to the dynamic PET data and the arterial input function to calculate the rate constants for glucose transport.

Visualization of Key Processes

Experimental Workflow for Cellular Glucose Transport Assay

The following diagram illustrates a typical workflow for measuring glucose transport in cultured cells using 3-O-Methyl-D-glucose-¹³C and LC-MS analysis.

Insulin Signaling Pathway Leading to GLUT4 Translocation

This diagram depicts the canonical insulin signaling pathway that culminates in the translocation of GLUT4-containing vesicles to the plasma membrane, a process that can be quantitatively assessed using 3-O-Methyl-D-glucose-¹³C.[1][5][18][19][20]

Conclusion

3-O-Methyl-D-glucose-¹³C stands as a cornerstone tool in metabolic research, offering unparalleled precision in the study of glucose transport. Its application spans from fundamental cell biology to the preclinical and clinical evaluation of new drug candidates. The methodologies outlined in this guide, from sample preparation to advanced analytical techniques, provide a framework for researchers to harness the power of this isotopic tracer. As our understanding of metabolic diseases continues to evolve, the role of 3-O-Methyl-D-glucose-¹³C in elucidating disease mechanisms and accelerating the development of effective therapies will undoubtedly continue to grow.

References

- 1. Insulin-stimulated GLUT4 translocation is mediated by a divergent intracellular signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spin-lock Imaging of 3-o-Methyl-D Glucose (3oMG) in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioengineer.org [bioengineer.org]

- 9. New diabetogenic streptozocin analogue, 3-O-methyl-2-([(methylnitrosoamino) carbonyl]amino)-D-glucopyranose. Evidence for a glucose recognition site on pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. benchchem.com [benchchem.com]

- 17. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Insulin-regulated Glut4 Translocation: MEMBRANE PROTEIN TRAFFICKING WITH SIX DISTINCTIVE STEPS - PMC [pmc.ncbi.nlm.nih.gov]